Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N')-, (SP-4-2)-, nitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

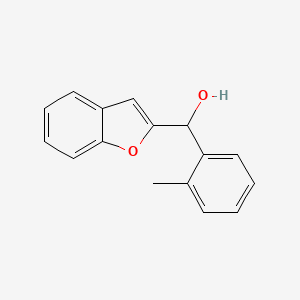

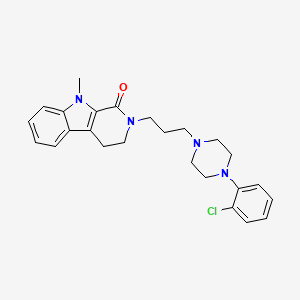

Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate is a complex organometallic compound It features a platinum ion coordinated with a 1-(3-aminopropoxy)-9,10-anthracenedione ligand, a chloro ligand, and a 1,2-ethanediamine ligand

Vorbereitungsmethoden

The synthesis of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate typically involves multiple steps:

Ligand Preparation: The 1-(3-aminopropoxy)-9,10-anthracenedione ligand is synthesized through a series of organic reactions, starting from anthracene derivatives.

Complex Formation: The platinum complex is formed by reacting platinum salts (such as platinum(II) chloride) with the prepared ligands under controlled conditions.

Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new complexes.

Reduction: Reduction reactions can alter the oxidation state of the platinum ion, affecting the compound’s reactivity and stability.

Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, leading to the formation of new complexes.

Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the breakdown of the complex and formation of different products.

Wissenschaftliche Forschungsanwendungen

Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential use in cancer treatment due to its ability to interact with DNA and inhibit cell proliferation.

Materials Science: It is explored for its potential use in the development of advanced materials, including catalysts and electronic devices.

Biological Studies: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic applications.

Industrial Applications: The compound is studied for its potential use in various industrial processes, including catalysis and material synthesis.

Wirkmechanismus

The mechanism of action of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate involves its interaction with biological molecules, particularly DNA. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inhibiting cell proliferation and inducing cell death. The compound’s ability to form such adducts is influenced by its coordination environment and the nature of its ligands.

Vergleich Mit ähnlichen Verbindungen

Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate can be compared with other platinum-based compounds, such as cisplatin and carboplatin:

Cisplatin: Cisplatin is a widely used platinum-based chemotherapeutic agent. It forms DNA adducts similar to those formed by Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate, but its ligand environment is different, leading to variations in reactivity and toxicity.

Carboplatin: Carboplatin is another platinum-based chemotherapeutic agent with a different ligand environment compared to cisplatin. It has a more stable structure and reduced toxicity, making it suitable for certain cancer treatments.

Oxaliplatin: Oxaliplatin is a platinum-based compound used in the treatment of colorectal cancer. It has a distinct ligand environment, leading to different reactivity and side effect profiles compared to cisplatin and carboplatin.

Eigenschaften

CAS-Nummer |

138797-77-0 |

|---|---|

Molekularformel |

C19H23ClN4O6Pt |

Molekulargewicht |

633.9 g/mol |

IUPAC-Name |

1-(3-aminopropoxy)anthracene-9,10-dione;ethane-1,2-diamine;platinum(2+);chloride;nitrate |

InChI |

InChI=1S/C17H15NO3.C2H8N2.ClH.NO3.Pt/c18-9-4-10-21-14-8-3-7-13-15(14)17(20)12-6-2-1-5-11(12)16(13)19;3-1-2-4;;2-1(3)4;/h1-3,5-8H,4,9-10,18H2;1-4H2;1H;;/q;;;-1;+2/p-1 |

InChI-Schlüssel |

NIIAMSWSUIFMDF-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCCCN.C(CN)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)

![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)

![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)